AM2201 6-hydroxyindole metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

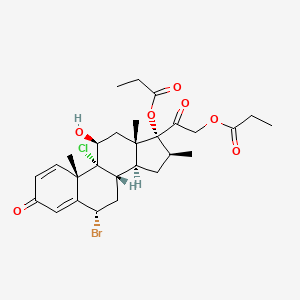

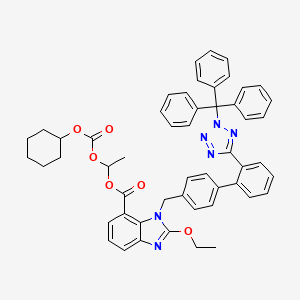

AM2201 6-hydroxyindole metabolite is an expected metabolite of AM2201, a potent synthetic cannabinoid . It is generated during phase I metabolism by cytochrome P450, suggesting that it would be detectable in blood and urine . The biological properties of this compound are not known .

Synthesis Analysis

The synthesis of AM2201 6-hydroxyindole metabolite involves the metabolism of AM2201. In a study, major urinary metabolites of AM2201 and several metabolites of JWH-018, i.e., N-5-hydroxylated and carboxylated metabolites from rats administered AM2201 were identified .Molecular Structure Analysis

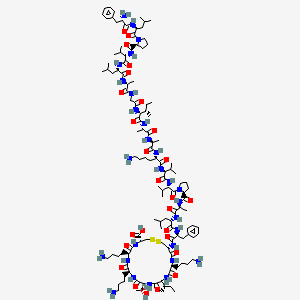

The molecular formula of AM2201 6-hydroxyindole metabolite is C24H22FNO2 . The formal name is (1-(5-fluoropentyl)-6-hydroxy-1H-indol-3-yl) (naphthalen-1-yl)methanone .Chemical Reactions Analysis

The presence of 6-indole hydroxylated metabolites of each drug and N-4-hydroxy metabolite of AM2201 was found to contribute to the decisive differences in the metabolic patterns of the two drugs .Physical And Chemical Properties Analysis

AM2201 6-hydroxyindole metabolite is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol .Scientific Research Applications

Drug Testing and Analysis in Impaired Driving : A case study described the detection of AM2201 in plant material and its metabolites in human urine from a driver showing erratic behavior. This highlights the use of AM2201 analysis in legal and forensic contexts, particularly in cases of impaired driving due to drug use (Elian & Hackett, 2014).

Cytochrome P450-Mediated Metabolism : Research has shown that AM2201 undergoes cytochrome P450-mediated oxidation, forming metabolites that retain significant affinity and activity at the cannabinoid 1 receptor. This provides critical data on the potential toxicological properties of AM2201 and its human metabolites (Chimalakonda et al., 2012).

Impact of Enzyme Inhibitors on AM2201 Metabolism : Another study focused on how certain chemical inhibitors, like sulfaphenazole and α-naphthoflavone, can block the oxidation of AM2201 in human liver microsomes. This sheds light on how genetic variations in enzymes could impact the metabolism and potential toxicity of AM2201 (Chimalakonda et al., 2013).

Metabolomic Assessment of Synthetic Cannabinoid Exposure : A study used a targeted metabolomic approach to assess human exposure to synthetic cannabinoids like JWH-018 and AM2201. It quantified specific enantiomers of metabolites in human urine, providing a comprehensive method for studying the human metabolism of these substances (Patton et al., 2013).

Application in Cosmetic Safety Assessment : 6-Hydroxyindole, closely related to AM2201's metabolite, has been evaluated for its safety as an oxidative hair dye ingredient, indicating its potential applicability in cosmetic formulations (Burnett et al., 2014).

Safety And Hazards

The safety data sheet for AM2201 6-hydroxyindole metabolite indicates that it is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNACCUUTICHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017864 |

Source

|

| Record name | AM2201 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM2201 6-hydroxyindole metabolite | |

CAS RN |

1427521-35-4 |

Source

|

| Record name | AM2201 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)